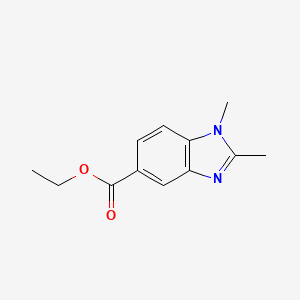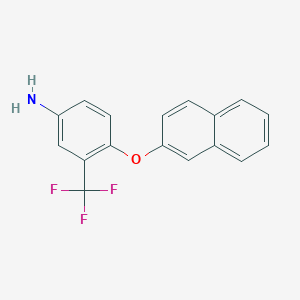
Methyl 5-ethylfuran-2-carboxylate
Descripción general
Descripción
Methyl 5-ethylfuran-2-carboxylate is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . It is a versatile small molecule scaffold used in research and development, particularly in the field of pharmaceuticals . The compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom.
Mecanismo De Acción
Target of Action
Methyl 5-ethylfuran-2-carboxylate is a furan derivative, and furan derivatives have been found to exhibit a wide range of biological activities . .
Mode of Action
Furan derivatives are known to interact with various biological targets and exhibit diverse biological activities .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to diverse biological effects .
Result of Action
This compound has been found to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, and moderate activity against Gram-negative bacteria such as Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-ethylfuran-2-carboxylate can be synthesized through various methods. One common approach involves the esterification of 5-ethylfuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-ethylfuran-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 5-ethylfuran-2-carboxylic acid
Reduction: 5-ethylfuran-2-methanol
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound
Aplicaciones Científicas De Investigación
Methyl 5-ethylfuran-2-carboxylate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Methyl 5-ethylfuran-2-carboxylate can be compared with other furan derivatives, such as:
Methyl 5-nitrofuran-2-carboxylate: This compound contains a nitro group, which imparts different chemical reactivity and biological activity compared to the ethyl-substituted derivative.
5-hydroxy-methylfurfural: A furan derivative with a hydroxymethyl group, commonly used in the production of bio-based chemicals.
2,5-furandicarboxylic acid: A dicarboxylic acid derivative of furan, used as a monomer in the production of bio-based polymers.
Propiedades
IUPAC Name |
methyl 5-ethylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-5-7(11-6)8(9)10-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIYLFXHTUMYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(Cyclopropylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B3151433.png)


![1,2,3,4,5,6-Hexahydrobenzo[B]azocine](/img/structure/B3151457.png)









![8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3151536.png)
